
1-(2-Bromo-4-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
“1-(2-Bromo-4-nitrophenyl)pyrrolidine” is a chemical compound with the CAS Number: 1260655-13-7 . It has a molecular weight of 271.11 and its molecular formula is C10H11BrN2O2 . The compound is characterized by a pyrrolidine ring attached to a 2-bromo-4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-nitrophenyl)pyrrolidine” is represented by the InChI code: 1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This indicates the presence of a pyrrolidine ring attached to a 2-bromo-4-nitrophenyl group.Physical And Chemical Properties Analysis
The compound “1-(2-Bromo-4-nitrophenyl)pyrrolidine” has a molecular weight of 271.11 . Its molecular formula is C10H11BrN2O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
1-(2-Bromo-4-nitrophenyl)pyrrolidine serves as an intermediate in the synthesis of various biologically active compounds. This process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, to create complex structures with potential biological activities (Wang et al., 2016).
Crystal Growth and Characterization
The compound has been used to grow organic single crystals. These crystals have been characterized using techniques like X-ray analysis, FTIR spectral analysis, and thermoanalytical studies. Such research is crucial for understanding the material properties of the compound, which can have implications in various scientific fields (Nirosha et al., 2015).
Chemical Stability and Reactivity
Research has also focused on understanding the chemical stability and reactivity of derivatives of 1-(2-Bromo-4-nitrophenyl)pyrrolidine. For example, pyrrolidine nitroxides with certain substitutions adjacent to the N–O group are known for their high resistance to bioreduction, which is significant for their potential applications in chemical and biological systems (Taratayko et al., 2022).
Material Science and Photodynamics
The excited states dynamics of derivatives of this compound, such as 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, have been studied. This research is crucial in material science, particularly in understanding how these compounds behave under light excitation, which can have implications in photodynamic therapy and light-sensitive materials (Ghosh & Palit, 2012).
Electrophilic Reactions and Kinetics
The compound and its derivatives are also studied for their role in electrophilic reactions and kinetics. This involves understanding how the compound behaves in different chemical reactions, which is vital for developing new synthetic methods and materials (Kivala et al., 2006).
Propriétés
IUPAC Name |
1-(2-bromo-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRDTGBNLTDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)
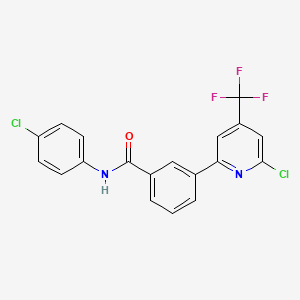
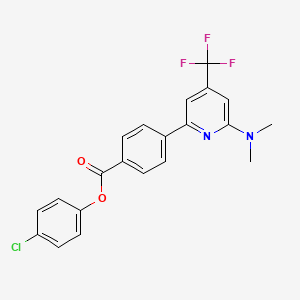
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)

![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401781.png)
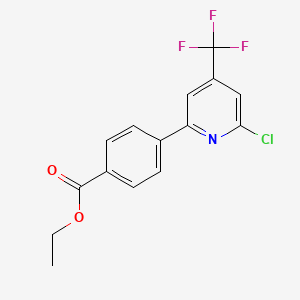
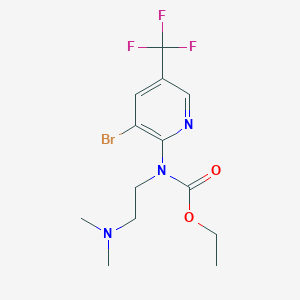
![{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401784.png)
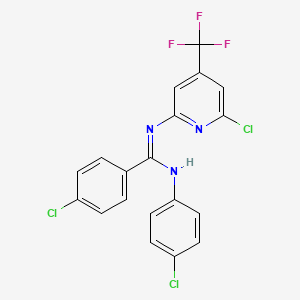
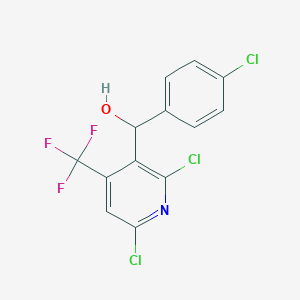
![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)